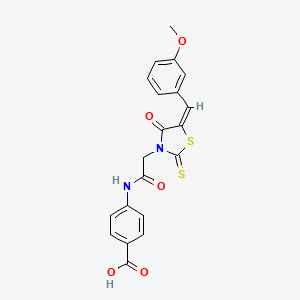

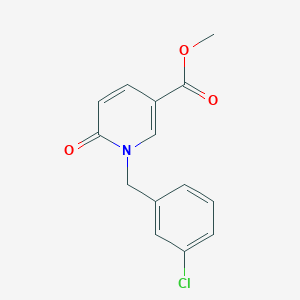

![molecular formula C17H19N3O5 B2732854 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide CAS No. 1795305-44-0](/img/structure/B2732854.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide” is a complex organic compound. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common moiety in many bioactive compounds . The compound also contains a 1-methyl-1H-pyrrol-2-yl group, which is a type of imidazole. Imidazoles are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Scientific Research Applications

Photooxidation Reactions in Organic Synthesis

The study by Gramain, Remuson, and Troin (1979) explores the photooxidation of N-methyl 2-pyrrolidone, leading to N-methylsuccinimide. This process is applicable to various lactams and amides, resulting in corresponding imides or hydroperoxy/hydroxyamides depending on the substitution near the nitrogen atom. The mechanism involves hydrogen atom abstraction followed by oxidation, highlighting the potential of photooxidation reactions in synthesizing organic compounds with structural similarities to the specified compound (Gramain, Remuson, & Troin, 1979).

Thermolysis and Synthesis of Heterocyclic Compounds

Gaber, Muathen, and Taib (2012) describe the thermolysis of N-arylnicotinamide oximes, leading to the formation of several heterocyclic compounds, including benzimidazoles and benzoxazoles. This study illustrates the potential for synthesizing complex heterocyclic structures through thermolysis, which could be relevant for designing derivatives of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide with varied biological activities (Gaber, Muathen, & Taib, 2012).

Synthesis and Characterization of Pyrazole Derivatives

Titi et al. (2020) synthesized and characterized pyrazole derivatives with potential antitumor, antifungal, and antibacterial activities. The study demonstrates the synthesis, structural analysis, and evaluation of biological activities of compounds structurally related to pyrroles, suggesting a methodology that could be applied to research on N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide (Titi et al., 2020).

HDAC Inhibitors and Anticancer Research

Ragno et al. (2004) developed synthetic histone deacetylase (HDAC) inhibitors based on aroyl-pyrrole-hydroxy-amides, demonstrating significant biological activity against HDAC enzymes and potential applications in anticancer therapy. The methodology and findings in this study could provide insights into designing and evaluating similar compounds like N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide for therapeutic applications (Ragno et al., 2004).

Mechanism of Action

While the exact mechanism of action for this compound is not known, compounds with similar structures have shown various biological activities. For example, certain 1-benzo [1,3]dioxol-5-yl-indoles have demonstrated anticancer activity, causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells .

Future Directions

Compounds with similar structures have shown promise in various areas, particularly as anticancer agents . Therefore, this compound could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .

properties

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O5/c1-20-8-2-3-12(20)13(21)6-7-18-16(22)17(23)19-11-4-5-14-15(9-11)25-10-24-14/h2-5,8-9,13,21H,6-7,10H2,1H3,(H,18,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHUEIIKWFXSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

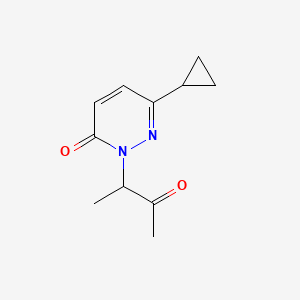

![6-Cyclopropyl-3-[2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2732772.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2732775.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide](/img/structure/B2732781.png)

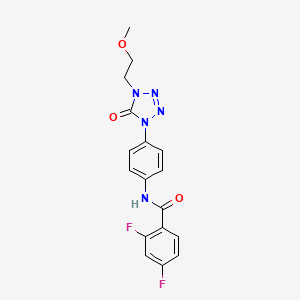

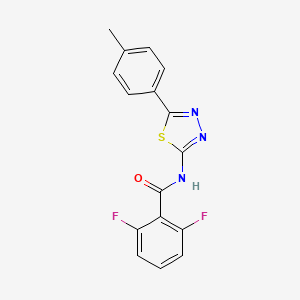

![methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2732782.png)

![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2732785.png)

![Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate](/img/structure/B2732786.png)

![3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2732790.png)